molecular formula C7H3Cl2NS B1314219 2,5-Dichlorobenzothiazole CAS No. 2941-48-2

2,5-Dichlorobenzothiazole

Cat. No. B1314219
CAS RN: 2941-48-2
M. Wt: 204.08 g/mol
InChI Key: LHUHAARPMJISMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of 2,5-Dichlorobenzothiazole is 204.08 . The InChI key is QJECRYOJXKDOTD-UHFFFAOYSA-N . It is a solid at room temperature .


Physical And Chemical Properties Analysis

2,5-Dichlorobenzothiazole is a solid at room temperature . It has a molecular weight of 204.08 . The boiling point is 286.7°C at 760 mmHg . The melting point is between 64-66°C .

Scientific Research Applications

  • Antimicrobial Activity

    • Field: Biochemistry and Medicinal Chemistry
    • Application: Benzothiazole compounds have been found to possess antimicrobial properties .
    • Results: The results would also depend on the specific research study, but generally, these compounds have been found to inhibit the growth of certain microbes .
  • Anticancer Activity

    • Field: Oncology
    • Application: Certain benzothiazole derivatives have shown potential as anticancer agents .
    • Results: While the results would depend on the specific study, generally, these compounds have shown potential in inhibiting the growth of cancer cells .
  • Antifungal Activity

    • Field: Mycology
    • Application: Benzothiazole compounds have been found to possess antifungal properties .
    • Results: The results would also depend on the specific research study, but generally, these compounds have been found to inhibit the growth of certain fungi .
  • Anthelmintic Activity

    • Field: Parasitology
    • Application: Certain benzothiazole derivatives have shown potential as anthelmintic agents .
    • Results: While the results would depend on the specific study, generally, these compounds have shown potential in inhibiting the growth of parasitic worms .
  • Anti-diabetic Activity

    • Field: Endocrinology
    • Application: Benzothiazole compounds have been found to possess anti-diabetic properties .
    • Results: The results would also depend on the specific research study, but generally, these compounds have been found to have potential in the treatment of diabetes .
  • Amyloid Imaging Agents

    • Field: Neurology
    • Application: Certain 2-aryl benzothiazole derivatives have been used as radioactive amyloid imaging agents .
    • Results: While the results would depend on the specific study, generally, these compounds have shown potential in enhancing the visualization of amyloid plaques, which are associated with diseases like Alzheimer’s .

Safety And Hazards

2,5-Dichlorobenzothiazole is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2,5-Dichlorobenzothiazole are not available, benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibacterial molecules based on the benzothiazole moiety could be a potential future direction .

properties

IUPAC Name

2,5-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHAARPMJISMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536506
Record name 2,5-Dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzothiazole

CAS RN

2941-48-2
Record name 2,5-Dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (10 mL) was added to 5-chloro-2-mercaptobenzothiazole at 0° C. After complete addition, the reaction mixture was allowed to warm to rt. After 2 h, the reaction mixture was poured into ice water (100 mL). This was allowed to warm to rt and was extracted with EtOAc (3×). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was used without further purification. LC-MS: RT=10.03 min., compound does not ionize.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,5-Dichlorobenzothiazole 5-Chloro-2-mercaptobenzothiazole (10.0 g) was added to sulfuryl chloride (50 ml) and the mixture was stirred at room temperature for a period of 1 hr. Excess sulfuryl chloride in the mixture was destroyed by the addition of water and the aqueous mixture was extracted with dichloromethane. The organic extract was washed with water, dried over anhydrous magnesium sulfate and passed through a short column of silica gel. The solvent was removed by distillation under reduced pressure to give 2,5-dichlorobenzothiazole (10.0 g) as pale yellow crystals, mp 70° C.
Name
2,5-Dichlorobenzothiazole 5-Chloro-2-mercaptobenzothiazole
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 5-chloro-2-mercaptobenzothiazole (1.5 g, 7.4 mmol) was added sulfuryl chloride (5 mL, excess) with stirring below 5° C. under nitrogen. The resulting suspension was stirred for 3 h at rt, carefully poured onto ice (100 g), and stirred for another 2 h. The white solid that separated out was filtered off, washed repeatedly with cold water, and dried in vacuo to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.95 (s, 1H), 7.70 (d, J=8.4 Hz, 1H), 7.37 (d, J=8.7 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichlorobenzothiazole
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorobenzothiazole
Reactant of Route 3
Reactant of Route 3
2,5-Dichlorobenzothiazole
Reactant of Route 4
2,5-Dichlorobenzothiazole
Reactant of Route 5
2,5-Dichlorobenzothiazole
Reactant of Route 6
2,5-Dichlorobenzothiazole

Citations

For This Compound
8
Citations
JJ D'Amico, ST Webster, RH Campbell… - The Journal of Organic …, 1965 - ACS Publications
The interconversion of 2, 2'-thiobis (benzothiazole)(I) and 3-(2-benzothiazolyl)-2-benzothiazolinethione (II) has been shown to be an equilibrium reactioncatalyzed by various catalysts, …
Number of citations: 4 pubs.acs.org
JJ D'Amico, ST Webster, RH Campbell… - The Journal of Organic …, 1965 - ACS Publications
140-150, 5 hr. study it was discovered that this was an equilibrium reaction. In isopropylalcohol, the equilibrium was reached in 30 min. and the yield of III was 72.3%. If the reaction time …
Number of citations: 42 pubs.acs.org
JJ D'Amico, CC Tung, LA Walker - Journal of the American …, 1959 - ACS Publications
A variety of N-and^-nitroso-anilmes were prepared by standard methods. Nitrosation of 3-anilinopropionitrile, ß-anilinopropionic acid or ethyl ß-anilinopropionate with sodium nitrite and …
Number of citations: 29 pubs.acs.org
JX Qiao, TC Wang, S Hiebert, CH Hu… - …, 2014 - Wiley Online Library
Current antithrombotic discovery efforts target compounds that are highly efficacious in thrombus reduction with less bleeding liability than the standard of care. Preclinical data suggest …
J Dong, J Hu, X Liu, S Sun, L Bao, M Jia… - The Journal of Organic …, 2022 - ACS Publications
An ionic cascade insertion/cyclization reaction of thia-/selena-functionalized arylisocyanides has been successfully developed for the efficient and practical synthesis of 2-…
Number of citations: 2 pubs.acs.org
K Fukui, Y Inamoto, H Kitano… - Journal of the American …, 1959 - ACS Publications
Reaction of 4, 4'-bis-(dimethyla: nino)-benzhydrol (Michler’s hydrol) with 4-dimcthylaminoazobenzene, 2'-methyl-4-dimethylaminoazobenzene, 3'-methyl-4-dimethyiaminoazobenzene …
Number of citations: 10 pubs.acs.org
SA Noureddin - 2012 - platform.almanhal.com
Compounds that containing benzothiazole nucleus have several biological activities. So, new benzothiazole derivatives were synthesized by introducing many heterocyclic systems …
Number of citations: 2 platform.almanhal.com
VI Kelarev, KI Kobrakov, II Rybina - Chemistry of Heterocyclic Compounds, 2003 - Springer
The results from investigations into the synthesis and properties of five-membered nitrogen-containing heterocycles with several heteroatoms, including benzothiazole fragments, are …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.